2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole

Synthetic Methodology Halogenation Green Chemistry

Researchers requiring sequential oxadiazole functionalization face bottlenecks with less reactive halogen analogs. This compound solves that: • C2 iodo enables room-temperature Sonogashira/Suzuki/Buchwald-Hartwig couplings-reducing degradation vs. bromo/chloro analogs. • C5 CF3 confers metabolic stability & enhanced lipophilicity (ΔLogP ~1.5-2.0 vs. methyl). • Orthogonal reactivity eliminates protecting group steps. ≥98% purity. Batch-consistent for reproducible results.

Molecular Formula C3F3IN2O
Molecular Weight 263.9
CAS No. 1600360-28-8
Cat. No. B6268463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS1600360-28-8
Molecular FormulaC3F3IN2O
Molecular Weight263.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile of 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole


2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic building block of the 1,3,4-oxadiazole class, bearing a C2 iodo substituent and a C5 trifluoromethyl group . Its molecular formula is C3F3IN2O, with a molecular weight of 263.94 g/mol . The compound is commercially available at 98% purity from multiple specialty chemical suppliers and is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs requiring orthogonal reactivity handles on a metabolically stabilized heteroaromatic core .

Why 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole Is Irreplaceable


Generic substitution among 1,3,4-oxadiazole derivatives is not feasible due to the orthogonal reactivity demands and divergent physicochemical profiles imposed by substituent identity. The iodine atom at the C2 position enables transition-metal-catalyzed cross-coupling chemistries (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible to chloro-, bromo-, or unsubstituted analogs due to differences in oxidative addition kinetics and bond dissociation energies [1]. Simultaneously, the C5 trifluoromethyl group confers metabolic stability and enhanced lipophilicity (calculated LogP increase of approximately 1.5–2.0 units relative to methyl-substituted oxadiazoles) [2]. An analog lacking either functional handle would alter both the synthetic sequence feasibility and the downstream pharmacokinetic profile of the final compound, necessitating de novo optimization of the entire synthetic route or biological profile. The evidence below quantifies the dimensions along which this specific substitution pattern demonstrates meaningful differentiation from its closest comparators.

Differentiation Evidence for 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole


Transition-Metal-Free Synthetic Accessibility

The target compound is accessible via a transition-metal-free oxidative iodination protocol using NaI and Selectfluor as oxidant, eliminating palladium or copper catalyst requirements associated with alternative halogen introduction methods. This protocol yielded variably substituted 2-iodo-1,3,4-oxadiazoles in 55–79% isolated yields under operationally straightforward conditions requiring neither anhydrous solvent nor inert atmosphere [1]. In contrast, the synthesis of the corresponding 2-bromo-5-(trifluoromethyl)-1,3,4-oxadiazole analog typically requires metal-catalyzed cross-coupling or stoichiometric brominating agents under more stringent conditions [2].

Synthetic Methodology Halogenation Green Chemistry

C2 Iodo Reactivity Advantage in Cross-Coupling

The C(sp²)–I bond in 2-iodo-1,3,4-oxadiazoles exhibits substantially lower bond dissociation energy (BDE ≈ 65–70 kcal/mol) compared to C(sp²)–Br (BDE ≈ 80–85 kcal/mol) and C(sp²)–Cl (BDE ≈ 95–100 kcal/mol) bonds, translating to faster oxidative addition rates with Pd(0) catalysts. In cross-study comparable conditions, 2-iodo-1,3,4-oxadiazoles undergo Sonogashira coupling with terminal alkynes at room temperature within 2–4 hours, whereas the corresponding 2-bromo analog requires heating to 60–80°C for 12–24 hours to achieve comparable conversion [1]. The 2-chloro analog is essentially unreactive under standard Sonogashira conditions without specialized ligand acceleration [2].

Cross-Coupling Synthetic Intermediates Medicinal Chemistry

C5 Trifluoromethyl Metabolic Stabilization

The trifluoromethyl group at the C5 position provides substantial protection against oxidative metabolism compared to alkyl-substituted oxadiazole analogs. In cross-study comparisons of 1,3,4-oxadiazole-containing compounds, CF₃ substitution increased microsomal half-life (t₁/₂) by approximately 3- to 8-fold relative to methyl-substituted counterparts. Specifically, in a medicinal chemistry optimization program involving 1,2,4-oxadiazole analogs of astemizole, the 3-trifluoromethyl-1,2,4-oxadiazole analog 23 exhibited high microsomal metabolic stability with HLM CLint < 11.6 μL·min⁻¹·mg⁻¹, compared to the ester-containing non-fluorinated analog 1 which showed marked metabolic instability liability that drove the entire optimization effort [1].

Medicinal Chemistry Metabolic Stability Drug Design

Halogen Bonding Potential of C2 Iodo

The iodine atom at the C2 position functions as a potent halogen bond donor (σ-hole donor) with interaction energies significantly exceeding those of bromo-, chloro-, and fluoro-analogs. Computational and crystallographic studies on 1,3,4-oxadiazole derivatives demonstrate that iodo-substituted oxadiazoles form halogen bonds with acceptor moieties (e.g., pyridyl nitrogen, carbonyl oxygen) at distances 15–25% shorter than van der Waals contacts, with interaction energies ranging from –3 to –8 kcal/mol depending on acceptor strength [1]. In contrast, the 2-bromo analog forms weaker halogen bonds (interaction energies approximately –1 to –4 kcal/mol), while the 2-chloro and 2-fluoro analogs exhibit negligible halogen bonding under comparable conditions [2]. The trifluoromethyl group, while not a halogen bond donor, enhances the σ-hole depth on iodine through electron-withdrawing inductive effects [1].

Halogen Bonding Structural Biology Crystal Engineering

Applications of 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole


Pd-Catalyzed Diversification for Med Chem Libraries

Medicinal chemistry programs requiring rapid, room-temperature diversification of the oxadiazole core benefit from the C2 iodo substituent. The compound serves as a universal electrophilic partner for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings under mild conditions that preserve sensitive functional groups elsewhere in the molecule. This reduces thermal degradation and side-product formation compared to bromo- or chloro-analogs, which demand elevated temperatures and longer reaction times [1].

Metabolically Stabilized Fragment and Scaffold Design

For drug discovery programs targeting indications where oxidative metabolism limits candidate progression (e.g., CNS therapeutics requiring extended half-life or reduced first-pass clearance), the C5 trifluoromethyl group provides a validated metabolic stabilization motif. The compound is a suitable building block for fragment-based screening libraries or scaffold-hopping exercises where both synthetic tractability and metabolic resilience are simultaneous procurement criteria [1].

Crystal Engineering via Halogen Bonding

In materials chemistry and structural biology crystallography, the iodo substituent enables directional halogen bonding interactions that cannot be achieved with bromo- or chloro-analogs. Researchers designing co-crystals, studying ligand–protein halogen bond contacts, or developing halogen bond-based sensors should prioritize the 2-iodo analog over lighter halogen variants due to the 2- to 8-fold stronger interaction energies [1].

Agrochemical Intermediate with Orthogonal Reactivity

Agrochemical discovery programs frequently require heterocyclic cores that can be sequentially functionalized at distinct positions. The target compound presents the C2 iodo group for initial cross-coupling installation of aryl/alkynyl groups, while the C5 trifluoromethyl group remains intact, providing both metabolic stability and lipophilicity tuning in the final active ingredient. This orthogonal reactivity profile reduces protecting group manipulations and streamlines synthetic route design [1].

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